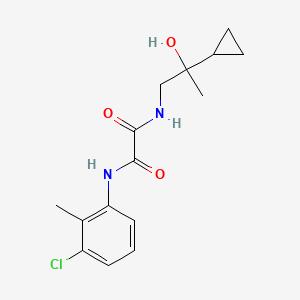

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide

Description

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide is a synthetic ethanediamide derivative characterized by a central ethanediamide (oxamide) backbone. The compound features two distinct substituents:

- N'-(3-chloro-2-methylphenyl): A chloro- and methyl-substituted aromatic ring, which may influence electronic properties and binding interactions.

Properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN2O3/c1-9-11(16)4-3-5-12(9)18-14(20)13(19)17-8-15(2,21)10-6-7-10/h3-5,10,21H,6-8H2,1-2H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQGCXSADPEXAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(3-chloro-2-methylphenyl)-N-(2-cyclopropyl-2-hydroxypropyl)ethanediamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23ClN2O2

- Molecular Weight : 334.8 g/mol

- IUPAC Name : N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Research indicates that this compound exhibits selective agonistic activity at serotonin receptors, particularly the 5-HT_2C receptor. It has been shown to preferentially activate G_q signaling pathways while minimizing β-arrestin recruitment, which is crucial for its pharmacological effects .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

- Antipsychotic Activity : In a study involving amphetamine-induced hyperactivity models, the compound showed significant reductions in hyperactivity, suggesting its potential use in treating conditions like schizophrenia .

- Mutagenicity Testing : The compound was subjected to Ames testing, revealing a strong positive response, which raises concerns about its safety profile and necessitates further investigation into its mutagenic potential .

- In Vitro Studies : Additional studies have evaluated the compound's interactions with various enzymes and its antibacterial properties against Gram-positive and Gram-negative bacteria. These studies indicate varied antibacterial activities, although specific data on this compound remains limited .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethanediamide Derivatives

Compound 273 : N-[(1R,2R)-2-carbamimidamido-2,3-dihydro-1H-inden-1-yl]-N′-(4-chloro-3-fluorophenyl)ethanediamide

- Molecular Formula : C19H18ClFN4O2

- Substituents :

- A bicyclic indenyl group with a carbamimidamido moiety.

- A 4-chloro-3-fluorophenyl group.

- The indenyl substituent introduces rigidity, contrasting with the flexible hydroxypropyl group in the target compound.

- Application : Co-crystallized as an enzyme inhibitor, suggesting a role in targeting proteases or kinases .

Compound : N'-(3-chloro-2-methylphenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}ethanediamide

- Molecular Formula : C17H17ClN2O2S

- Substituents :

- 3-Chloro-2-methylphenyl group (identical to the target compound).

- Thiophene-incorporated cyclopropylmethyl group.

- Key Differences: The thiophene ring introduces sulfur-based π-electron density, which may alter solubility or metabolic stability compared to the hydroxypropyl group.

Chloro-Substituted Aromatic Compounds

3-Chloro-N-phenyl-phthalimide

- Molecular Formula: C14H8ClNO2

- Substituents :

- Phthalimide core with a chloro substituent.

- Phenyl group attached to the nitrogen.

- Key Differences :

- Phthalimide structure (rigid bicyclic system) vs. flexible ethanediamide backbone.

- Applications in polymer synthesis rather than bioactivity, highlighting divergent functional roles despite shared chloro-aromatic motifs.

Chloroacetamide Herbicides (e.g., Alachlor)

- General Structure : 2-chloro-N-(substituted phenyl)-N-(alkyl)acetamide.

- Example : Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide).

- Key Differences :

- Acetamide backbone vs. ethanediamide.

- Chloro-substituted phenyl groups are common, but alachlor’s methoxymethyl group prioritizes herbicidal activity via lipid biosynthesis inhibition.

Structural and Functional Analysis Table

Research Implications and Gaps

- Activity Prediction : The target compound’s hydroxypropyl group may enhance solubility compared to thiophene-containing analogs, while the cyclopropyl group could improve metabolic stability .

- This duality suggests context-dependent bioactivity.

- Data Limitations: No direct enzymatic or binding data for the target compound are available in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.